molecular formula C26H27N3O4S2 B14947960 (2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

Cat. No.: B14947960
M. Wt: 509.6 g/mol
InChI Key: CUNFJWUEJQHHNU-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a thiophene group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazinane ring, followed by the introduction of the thiophene group and other functional groups. Common reagents used in these reactions include thiophene-2-carboxaldehyde, 4-methoxyaniline, and 4-propoxybenzoyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and propoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance and efficiency of various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-ethoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide
  • (2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-butoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

Uniqueness

Compared to similar compounds, (2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide exhibits unique properties due to the presence of the propoxy group. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C26H27N3O4S2

Molecular Weight

509.6 g/mol

IUPAC Name

2-(4-methoxyphenyl)imino-4-oxo-N-(4-propoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C26H27N3O4S2/c1-3-14-33-21-12-8-18(9-13-21)27-25(31)23-16-24(30)29(17-22-5-4-15-34-22)26(35-23)28-19-6-10-20(32-2)11-7-19/h4-13,15,23H,3,14,16-17H2,1-2H3,(H,27,31)

InChI Key

CUNFJWUEJQHHNU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC4=CC=CS4

Origin of Product

United States

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